molecular formula C17H19N3O2S B3638980 4-(furan-2-ylcarbonyl)-N-(3-methylphenyl)piperazine-1-carbothioamide

4-(furan-2-ylcarbonyl)-N-(3-methylphenyl)piperazine-1-carbothioamide

Cat. No.: B3638980
M. Wt: 329.4 g/mol
InChI Key: LTPMHZBPAZGQHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(furan-2-ylcarbonyl)-N-(3-methylphenyl)piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a furan ring, a piperazine ring, and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-ylcarbonyl)-N-(3-methylphenyl)piperazine-1-carbothioamide typically involves the following steps:

    Formation of the Furan-2-ylcarbonyl Intermediate: The furan-2-ylcarbonyl group can be introduced through the reaction of furan with a suitable acylating agent, such as acyl chloride, under acidic conditions.

    Piperazine Derivative Formation: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.

    Coupling Reaction: The furan-2-ylcarbonyl intermediate is then coupled with the piperazine derivative in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product.

    Introduction of the Carbothioamide Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-ylcarbonyl)-N-(3-methylphenyl)piperazine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbothioamide group can be reduced to form the corresponding amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under basic conditions.

    Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides or acyl chlorides in the presence of a base, such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders and cancer.

    Material Science: Studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Research: Used as a tool compound to study the biological pathways and molecular targets involved in various diseases.

    Industrial Applications: Explored for its potential use in the development of new catalysts and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-(furan-2-ylcarbonyl)-N-(3-methylphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with various enzymes and receptors, modulating their activity and leading to downstream effects.

    Pathways Involved: The compound has been shown to influence signaling pathways involved in cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

4-(furan-2-ylcarbonyl)-N-(3-methylphenyl)piperazine-1-carbothioamide can be compared with other similar compounds, such as:

    4-(furan-2-ylcarbonyl)-N-phenylpiperazine-1-carbothioamide: Lacks the methyl group on the phenyl ring, which may influence its biological activity and chemical properties.

    4-(furan-2-ylcarbonyl)-N-(4-methylphenyl)piperazine-1-carbothioamide: Has the methyl group in a different position on the phenyl ring, potentially affecting its reactivity and interactions.

    4-(furan-2-ylcarbonyl)-N-(3-chlorophenyl)piperazine-1-carbothioamide: Contains a chlorine atom instead of a methyl group, which may alter its electronic properties and reactivity.

Properties

IUPAC Name

4-(furan-2-carbonyl)-N-(3-methylphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-13-4-2-5-14(12-13)18-17(23)20-9-7-19(8-10-20)16(21)15-6-3-11-22-15/h2-6,11-12H,7-10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPMHZBPAZGQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49717971
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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